2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid 2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 338421-31-1
VCID: VC5467079
InChI: InChI=1S/C11H9ClF3NO3S/c12-6-1-2-8(7(3-6)11(13,14)15)16-9(17)4-20-5-10(18)19/h1-3H,4-5H2,(H,16,17)(H,18,19)
SMILES: C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CSCC(=O)O
Molecular Formula: C11H9ClF3NO3S
Molecular Weight: 327.7

2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid

CAS No.: 338421-31-1

Cat. No.: VC5467079

Molecular Formula: C11H9ClF3NO3S

Molecular Weight: 327.7

* For research use only. Not for human or veterinary use.

2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid - 338421-31-1

Specification

CAS No. 338421-31-1
Molecular Formula C11H9ClF3NO3S
Molecular Weight 327.7
IUPAC Name 2-[2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylacetic acid
Standard InChI InChI=1S/C11H9ClF3NO3S/c12-6-1-2-8(7(3-6)11(13,14)15)16-9(17)4-20-5-10(18)19/h1-3H,4-5H2,(H,16,17)(H,18,19)
Standard InChI Key WBAKUVAMGCUVGK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CSCC(=O)O

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a central acetamide backbone substituted with a sulfanyl-acetic acid moiety and a 4-chloro-2-(trifluoromethyl)aniline group. Its IUPAC name, 2-[2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylacetic acid, reflects this arrangement . The molecular formula C₁₁H₉ClF₃NO₃S corresponds to a molar mass of 327.7 g/mol .

Key Functional Groups:

  • Trifluoromethyl (-CF₃): Imparts electron-withdrawing effects, enhancing metabolic stability and lipophilicity .

  • Chloro-substituted aniline: Influences aromatic ring electronics and potential bioactivity.

  • Sulfanyl linkage (-S-): Contributes to redox activity and metal coordination capabilities .

  • Acetic acid moiety: Enables solubility modulation via pH-dependent ionization .

Spectroscopic and Computational Data

  • SMILES: C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CSCC(=O)O .

  • InChIKey: WBAKUVAMGCUVGK-UHFFFAOYSA-N.

  • PubChem CID: 1476065.

Synthetic Pathways and Precursor Relationships

Synthesis Strategy

While no direct synthesis protocol is documented for this compound, analogous routes suggest a two-step process:

  • Amide Coupling: Reaction of 4-chloro-2-(trifluoromethyl)aniline with bromoacetyl bromide to form 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide.

  • Thioether Formation: Nucleophilic substitution of the bromide with mercaptoacetic acid .

Comparative Example:

The structurally similar 2-[(2-anilino-2-oxoethyl)sulfanyl]acetic acid (CAS 70648-87-2) is synthesized via thiodiglycolic anhydride and aniline, yielding a 225.26 g/mol product .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueSource
Molecular Weight327.7 g/mol
LogP (Lipophilicity)Estimated 2.1–2.5 (ChemAxon)Predicted
pKa (Acetic acid group)~4.7 (aqueous)Predicted
SolubilityLimited aqueous solubility

Notes:

  • The trifluoromethyl and chloro groups reduce polarity, likely limiting water solubility .

  • The acetic acid moiety may enhance solubility in alkaline conditions .

Comparative Analysis with Structural Analogs

Analog 1: 2-[(2-Anilino-2-oxoethyl)sulfanyl]acetic Acid (CAS 70648-87-2)

PropertyTarget CompoundAnalog
Molecular FormulaC₁₁H₉ClF₃NO₃SC₁₀H₁₁NO₃S
Molecular Weight327.7 g/mol225.26 g/mol
Key Substituents-CF₃, -Cl-H
Bioactivity PotentialHigher metabolic stabilityModerate

Analog 2: N-[2-Chloro-5-(trifluoromethyl)phenyl]acetamide

  • Shares the 4-chloro-2-(trifluoromethyl)aniline moiety but lacks the sulfanyl-acetic acid group .

  • Demonstrates herbicidal activity in preliminary studies .

Hypothetical Applications and Research Directions

Pharmaceutical Development

  • Protease Inhibition: The sulfanyl group may act as a zinc-binding motif in metalloproteinase inhibitors .

  • Anticancer Agents: Fluorinated aromatics are prevalent in kinase inhibitors (e.g., sorafenib) .

Materials Science

  • Ligand Design: Potential for coordinating transition metals (e.g., Pd, Cu) in catalytic systems .

Agricultural Chemistry

  • Herbicide Synthons: Structural similarity to chloro-trifluoromethyl aniline derivatives used in agrochemicals .

Challenges and Future Research

Knowledge Gaps

  • Experimental Solubility: No empirical data available for aqueous or organic solvents .

  • Thermal Stability: Decomposition points and melting behavior remain uncharacterized.

Recommended Studies

  • Synthesis Optimization: Develop scalable routes with green chemistry principles.

  • Crystallography: X-ray analysis to confirm conformation and intermolecular interactions.

  • In Vitro Screening: Evaluate bioactivity against disease-relevant targets (e.g., kinases, proteases).

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